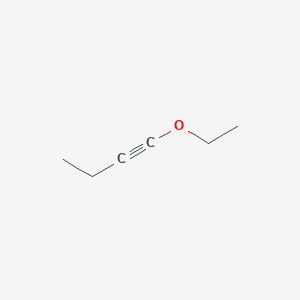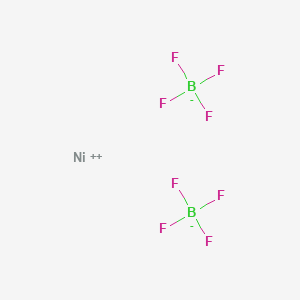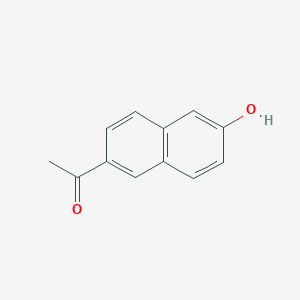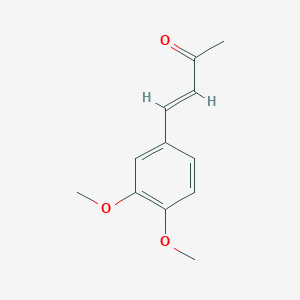
Lithium niobium trioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium niobium trioxide (LiNbO3) is a chemical compound composed of lithium, niobium, and oxygen. It is a transparent, colorless, and crystalline solid, and is used in a variety of applications, including optical waveguides, electro-optic modulators, and photonic devices. It is also used in the production of optical lenses, lasers, and other optical components. LiNbO3 is a ferroelectric material, meaning it has a permanent electrical polarization that can be reversed by the application of an external electric field. This property makes LiNbO3 useful in a variety of applications, such as electro-optic modulators, waveguide switches, and optical waveguides.
Wissenschaftliche Forschungsanwendungen
Electrochemical Energy Storage : Nanostructured niobium-based oxides are promising for batteries, supercapacitors, and fuel cell technologies. They show potential as electrode materials due to their high potential window, which prevents lithium dendrite formation, and their rich redox chemistry (Yan et al., 2016).
Lithium Storage in LIBs : Niobium pentoxides (Nb2O5) are particularly interesting for ultrafast LIBs due to their impressive rate/capacity performance and safety. Various forms, such as carbon-confined Nb2O5 nanoparticles, have been developed to enhance their lithium storage properties (Meng et al., 2019).
Anode Material for LIBs : Niobium oxide hydrate (H3ONb3O8) has been identified as an effective anode material for LIBs, offering high specific capacity and outstanding performance over extended cycles (Liang et al., 2021).
Advanced Anode Materials : Research on new anode materials for advanced LIBs has focused on niobium-based oxides due to their high theoretical capacities and ability to prevent lithium dendrite formation, enhancing battery safety (Spada et al., 2021).
Surface Engineering for LIBs : Efforts have been made to improve the electronic conductivity of niobium-based oxides through surface engineering, such as the construction of mesoporous T-Nb2O5 nanofibers, which enhance the electrochemical performance of LIB anodes (Lou et al., 2018).
Lithium Storage Mechanism : Titanium niobium oxide (TiNb2O7) with a monoclinic layered structure has been synthesized as an anode candidate for LIBs, offering high storage capacity and efficiency (Lu et al., 2011).
Electrochromic Behavior : Niobium pentoxide films, prepared via sol-gel processes, exhibit electrochromic behavior upon electrochemical lithium insertion and extraction, useful for electrochromic devices (Özer et al., 1995).
Wirkmechanismus
Target of Action
Lithium niobium trioxide, also known as lithium niobate, is primarily used in the field of electronics and energy storage, particularly in lithium-ion batteries . It serves as an anode active material in these batteries . Additionally, it has been gaining popularity for its ability to cut charging times and fire risks in lithium-ion batteries for electric vehicles .
Mode of Action
The interaction of this compound with its targets involves a complex process. In lithium-ion batteries, this compound acts as an insertion layer between electrodes and electrolytes . This layer is known to protect the electrodes and electrolytes from unwanted reactions and enhance lithium transport across interfaces .
Biochemical Pathways
Lithium enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly .
Pharmacokinetics
It is known that this compound is a colorless solid and insoluble in water .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role in lithium-ion batteries. It is known to protect the electrodes and electrolytes from unwanted reactions and enhance lithium transport across interfaces . This results in improved operation of lithium-ion batteries, including all-solid-state lithium-ion batteries .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is stable against an air environment and possesses a high melting point . Its performance can be influenced by the temperature and the presence of other elements or compounds . For example, this compound can be doped with magnesium oxide, which increases its resistance to optical damage .
Zukünftige Richtungen
Niobium is transforming materials to enable the development of the next generation of batteries . More than evolution, for us it is a real e-volution . By 2025 our plan is to have 3 more industrial plants of niobium oxide products for battery applications and by 2030 have a total production of over 20 kt .
Biochemische Analyse
Biochemical Properties
It has been found that niobium-based oxides, including lithium niobium trioxide, can play a role in energy storage systems, including lithium-ion batteries
Cellular Effects
It has been suggested that this compound particles can be used as contrast agents in bioimaging, drug delivery carriers, nonlinear optical emitters, biosensors, photocatalysts, and electrode materials in lithium-ion batteries
Molecular Mechanism
It is known that this compound can exhibit pseudocapacitive behavior and fast lithium storage capability in the context of lithium-ion batteries
Temporal Effects in Laboratory Settings
It has been suggested that this compound particles can exhibit second harmonic generation (SHG), and their SHG response resembles that of larger crystals of rhombohedral this compound
Eigenschaften
IUPAC Name |
lithium;niobium(5+);oxygen(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Li.Nb.3O/q+1;+5;3*-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVBHJWAIYBPRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[O-2].[O-2].[O-2].[Nb+5] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
LiNbO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
12034-89-8 (strontium(2:1) salt), 12059-51-7 (rubidium salt) |
Source


|
| Record name | Lithium niobate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012031639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
147.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12031-63-9 |
Source


|
| Record name | Lithium niobate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012031639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q & A
Q1: What makes Lithium Niobium Trioxide suitable for use in Metal-Insulator-Semiconductor (MIS) structures?
A1: While the abstract itself doesn't delve into the specifics, it highlights that the research investigates LiNbO3 thin films in the context of MIS structures with a focus on ferroelectric properties []. This suggests that the researchers are interested in leveraging the inherent ferroelectric nature of this compound for potential applications in MIS devices. Ferroelectric materials like LiNbO3 possess a spontaneous electric polarization that can be switched by an external electric field. This property is particularly attractive for memory devices, transistors, and other applications requiring switchable polarization states.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














